Cas no 24543-64-4 (4H-Imidazo[4,5-c]pyridin-4-one, 2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl]amino]-β-D-gulopyranosyl]amino]-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)-)
24543-64-4 structure
Product Name:4H-Imidazo[4,5-c]pyridin-4-one, 2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl]amino]-β-D-gulopyranosyl]amino]-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)-
Numéro CAS:24543-64-4
Le MF:C55H106N20O14
Mégawatts:1271.5557513237
CID:291354
Update Time:2024-03-01
4H-Imidazo[4,5-c]pyridin-4-one, 2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl]amino]-β-D-gulopyranosyl]amino]-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)- Propriétés chimiques et physiques
Nom et identifiant
-
- 4H-Imidazo[4,5-c]pyridin-4-one,2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl]amino]-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)- (9CI)
- 4H-Imidazo[4,5-c]pyridin-4-one,2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaam
- 4H-Imidazo[4,5-c]pyridin-4-one,2-[[4-O-(aminocarbonyl)-2-deoxy-2-[(3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl)amino]-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-,[3aS-[2(3R*,10R*,17R*,24R*,31R*,38R*,45R*),3aa,7a,7ab]]-
- Streptothricin X (8CI)
- Streptothricin X
- CID 101967100
- 4H-Imidazo[4,5-c]pyridin-4-one, 2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl]amino]-β-D-gulopyranosyl]amino]-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)-
-
- Piscine à noyau: 1S/C55H106N20O14/c56-15-1-8-31(57)22-40(78)65-16-2-9-32(58)23-41(79)66-17-3-10-33(59)24-42(80)67-18-4-11-34(60)25-43(81)68-19-5-12-35(61)26-44(82)69-20-6-13-36(62)27-45(83)70-21-7-14-37(63)28-46(84)72-49-50(85)51(89-54(64)87)39(30-76)88-53(49)75-55-73-47-38(77)29-71-52(86)48(47)74-55/h31-39,47-51,53,76-77,85H,1-30,56-63H2,(H2,64,87)(H,65,78)(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,83)(H,71,86)(H,72,84)(H2,73,74,75)/t31?,32?,33?,34?,35?,36?,37?,38?,39-,47?,48?,49-,50-,51-,53-/m1/s1
- La clé Inchi: OFNVPHUSCATNMB-KBFVWTMWSA-N
- Sourire: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1NC1=NC2C(NCC(C2N1)O)=O)NC(CC(CCCNC(CC(CCCNC(CC(CCCNC(CC(CCCNC(CC(CCCNC(CC(CCCNC(CC(CCCN)N)=O)N)=O)N)=O)N)=O)N)=O)N)=O)N)=O)O)OC(N)=O
Propriétés calculées
- Qualité précise: 1270.82
- Masse isotopique unique: 1270.82
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 22
- Nombre de récepteurs de liaison hydrogène: 23
- Comptage des atomes lourds: 89
- Nombre de liaisons rotatives: 47
- Complexité: 2230
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 10
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 600
Propriétés expérimentales
- Dense: 1.53±0.1 g/cm3(Predicted)
- Le PKA: 12.62±0.70(Predicted)
4H-Imidazo[4,5-c]pyridin-4-one, 2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl]amino]-β-D-gulopyranosyl]amino]-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)- Littérature connexe
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
24543-64-4 (4H-Imidazo[4,5-c]pyridin-4-one, 2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl]amino]-β-D-gulopyranosyl]amino]-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)-) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fournisseurs recommandés
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
NewCan Biotech Limited
Membre gold
Fournisseur de Chine
Réactif
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot